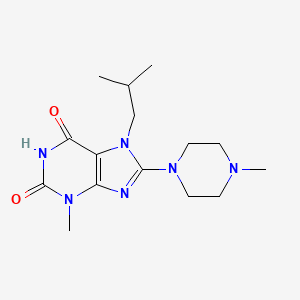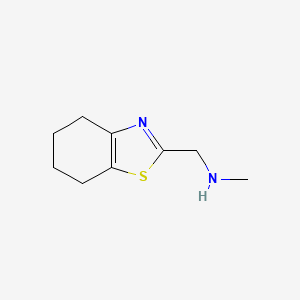
1-Propargylpyridine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propargylpyridine-2(1H)-one, also known as propargylpyridinone (PPN), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPN is a heterocyclic compound that contains a pyridine ring and a propargyl group.
Applications De Recherche Scientifique
Catalytic Applications
Rh(III)-Catalyzed Coupling Reactions
A study detailed Rh(III)-catalyzed C-H activation and annulation of 1-benzoylpyrrolidine with propargyl alcohols for an efficient synthesis of (4-benzylidene)isochroman-1-one. This process, starting from optically pure propargyl alcohols, yields highly enantioenriched products, showcasing the versatility of propargyl alcohols in catalytic synthesis (Wang et al., 2013).
Organic Synthesis Enhancements
Tungsten(0)-Catalyzed Reactions
An interesting transformation observed with propargylic alcohols and secondary amines, catalyzed by cis-[W(CO)4(pip)2], led to the formation of previously unknown diamines containing the tetrahydrofuran ring. These reactions demonstrate the unique reactivity of propargylic alcohols under tungsten catalysis (Kocięcka et al., 2018).
Synthesis of 1,2-Dihydropyridines
Propargylic substrates, through phosphine-catalyzed synthesis, can be converted into a variety of 1,2-dihydropyridines via an alkyne isomerization/electrocyclization sequence. This methodology highlights the adaptability of propargylic compounds in synthesizing complex organic molecules (Trost & Biannic, 2015).
Advanced Chemical Reactions
Rh/Cu-Catalyzed Synthesis
A study showcased an Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles and γ-substituted propargyl alcohols. This multi-step cascade transformation involves the cleavage and construction of multiple bonds in one pot, illustrating the complex reactivity of propargyl alcohols in organic synthesis (Li et al., 2015).
Protective Group Strategies
Selective Deprotection of Propargyl Carbonates
The selective deprotection of propargyl carbonates over propargyl carbamates was studied, providing insights into orthogonal protection strategies for hydroxyl and amino functionalities. This research underscores the importance of propargylic compounds in developing new protecting group strategies (Ramesh et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been shown to affect enzymes such as α-amylase, pancreatic lipase (pl), and β-glucuronidase . These enzymes are potential drug targets for obesity and diabetes-related diseases .
Mode of Action
It’s mentioned that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
It’s suggested that the compound might be involved in oxidative formylation reactions .
Action Environment
It’s suggested that the compound might be involved in reactions induced by visible light .
Propriétés
IUPAC Name |
1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-9-7-4-3-5-8(9)10/h1,3-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXWKZJAHOEBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

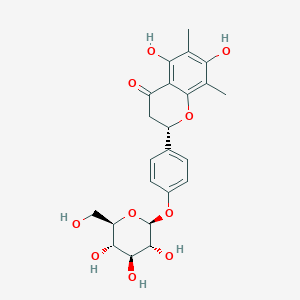
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2576882.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)
![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B2576888.png)
![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)
![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)
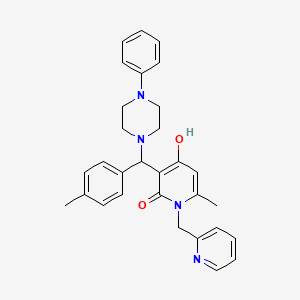
![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)
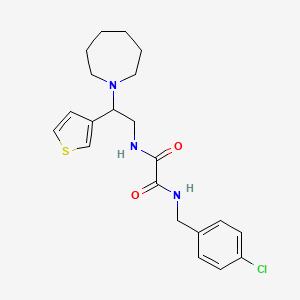

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
